molecular formula C7H6ClN3 B592061 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 1086423-62-2

7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B592061
CAS No.: 1086423-62-2
M. Wt: 167.596
InChI Key: YNRKVIRCMZUTOF-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications . The presence of a chlorine atom at the 7th position and a methyl group at the 2nd position contributes to its unique chemical properties and reactivity.

Scientific Research Applications

7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Future Directions

Imidazo[4,5-b]pyridines have shown potential therapeutic significance, prompting further biological investigations . They have the ability to influence many cellular pathways, foregrounding their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc . This suggests a promising future direction for the development of new routes to such compounds .

Chemical Reactions Analysis

7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation and alkylation are common substitution reactions for this compound.

Major products formed from these reactions include halogenated imidazopyridines and alkylated derivatives, which have significant applications in medicinal chemistry .

Comparison with Similar Compounds

7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives, such as:

    Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities.

    Imidazo[1,5-a]pyridine: Known for its use in sedative and hypnotic drugs like zolpidem.

    Imidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

7-chloro-2-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-10-6-5(8)2-3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRKVIRCMZUTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CC(=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680439
Record name 7-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086423-62-2
Record name 7-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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